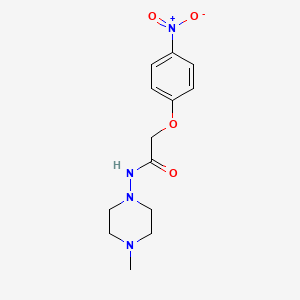

N-(4-methyl-1-piperazinyl)-2-(4-nitrophenoxy)acetamide

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes including alkylation, nitration, and the use of specific catalysts to achieve desired substituents and structural frameworks. For instance, a similar compound, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, was synthesized from p-acetamidophenol through alkylation and nitration, highlighting the complexity and precision required in synthesizing nitrophenyl acetamides (Zhang Da-yang, 2004).

Molecular Structure Analysis

The molecular structure of compounds in this category often includes specific functional groups that influence their chemical behavior and interaction with biological systems. For example, the presence of nitro and acetamido groups can significantly affect the chemical shift of neighboring protons in the molecule's nuclear magnetic resonance (NMR) spectrum, indicative of interactions between these groups (Zhang Da-yang, 2004).

Chemical Reactions and Properties

Chemical reactions involving N-(4-methyl-1-piperazinyl)-2-(4-nitrophenoxy)acetamide and similar compounds can vary widely, encompassing reductive carbonylation, electrochemical oxidation, and reactions with other organic or inorganic reagents. For example, reductive carbonylation of nitrobenzene has been shown to produce N-(4-hydroxyphenyl)acetamide selectively in one pot, demonstrating the potential for complex transformations (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Scientific Research Applications

Green Electrochemical Synthesis

A study highlights the regioselective green synthesis of nitroacetaminophen derivatives, including compounds structurally related to N-(4-methyl-1-piperazinyl)-2-(4-nitrophenoxy)acetamide, through electrochemical oxidation. This approach offers a reagentless, environmentally friendly method for synthesizing nitroacetaminophen derivatives, emphasizing sustainability in chemical processes (Eslam Salahifar et al., 2015).

Leishmanicidal Activity

Another significant application is in the development of leishmanicidal agents . A series of derivatives were synthesized and showed strong in vitro activity against Leishmania major, with specific analogs demonstrating higher efficacy than traditional drugs. This research underscores the potential of N-(4-methyl-1-piperazinyl)-2-(4-nitrophenoxy)acetamide derivatives in developing new treatments for leishmaniasis (A. Foroumadi et al., 2005).

Photocatalytic Degradation Studies

The compound's framework has been utilized in studies examining photocatalytic degradation processes , such as the degradation of flutamide, a cancer drug. These studies provide insights into how sunlight exposure can alter drug compounds, contributing to understanding environmental degradation pathways of pharmaceuticals (Y. Watanabe et al., 2015).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research on 2-(substituted phenoxy) acetamide derivatives, related to N-(4-methyl-1-piperazinyl)-2-(4-nitrophenoxy)acetamide, has shown promising anticancer, anti-inflammatory, and analgesic activities . These findings highlight the therapeutic potential of these compounds in treating various conditions (P. Rani et al., 2014).

Molecular Docking and Biological Screening

Further research includes molecular docking and biological screening for antibacterial, antifungal, and anthelmintic activity. This encompasses the synthesis and screening of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives, providing a foundation for developing new antimicrobial agents (G. Khan et al., 2019).

properties

IUPAC Name |

N-(4-methylpiperazin-1-yl)-2-(4-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4/c1-15-6-8-16(9-7-15)14-13(18)10-21-12-4-2-11(3-5-12)17(19)20/h2-5H,6-10H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKIBJLFCPUSAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylpiperazin-1-yl)-2-(4-nitrophenoxy)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4624517.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4624526.png)

![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4624551.png)

![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide](/img/structure/B4624553.png)

![1-({[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4624567.png)

![5-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4624572.png)

![2-(4-tert-butylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4624578.png)

![2-(5-chloro-2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4624579.png)

![methyl 2-[(2,5-difluorobenzoyl)amino]benzoate](/img/structure/B4624581.png)

![4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624583.png)

![3-allyl-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4624587.png)